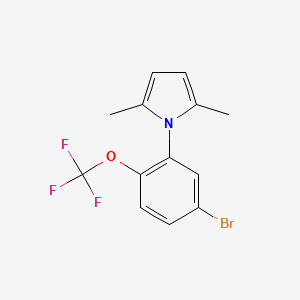

1-(5-Bromo-2-(trifluoromethoxy)phenyl)-2,5-dimethyl-1H-pyrrole

Description

1-(5-Bromo-2-(trifluoromethoxy)phenyl)-2,5-dimethyl-1H-pyrrole is a heterocyclic compound featuring a pyrrole core substituted with two methyl groups at the 2- and 5-positions. The N-substituent is a 5-bromo-2-(trifluoromethoxy)phenyl group, which introduces significant steric bulk and electronic effects due to the bromo (electron-withdrawing) and trifluoromethoxy (strongly electron-withdrawing and lipophilic) groups.

Properties

IUPAC Name |

1-[5-bromo-2-(trifluoromethoxy)phenyl]-2,5-dimethylpyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrF3NO/c1-8-3-4-9(2)18(8)11-7-10(14)5-6-12(11)19-13(15,16)17/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIPBNLPAGHIAOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=C(C=CC(=C2)Br)OC(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 2,5-Dimethylpyrrole

The synthesis begins with the bromination of 2,5-dimethylpyrrole to introduce the bromine atom at the para position relative to the trifluoromethoxy group. Dichloromethane (DCM) or toluene serves as the solvent, with bromine (Br₂) or N-bromosuccinimide (NBS) as the brominating agent. Catalytic amounts of Lewis acids, such as iron(III) chloride (FeCl₃), enhance regioselectivity. For example, bromination in DCM at 0–25°C for 12–24 hours yields 3-bromo-2,5-dimethylpyrrole with >85% purity.

Suzuki-Miyaura Cross-Coupling

The brominated pyrrole intermediate undergoes Suzuki-Miyaura coupling with 2-(trifluoromethoxy)phenylboronic acid. This step employs palladium acetate (Pd(OAc)₂) as the catalyst, triphenylphosphine (PPh₃) as the ligand, and a base such as potassium carbonate (K₂CO₃) in a toluene/water biphasic system. Heating at 80–100°C for 18–24 hours affords the target compound with yields of 70–80%.

Optimization Considerations:

-

Ligand Effects : Bulky ligands like SPhos increase steric hindrance, reducing undesired homocoupling byproducts.

-

Solvent Choice : Toluene outperforms DMF or THF in minimizing side reactions due to its non-polar nature.

Alternative Bromination Strategies Using Oxidants

A patent (CN102746208A) describes an economical bromination method for structurally related pyrroles, offering insights into optimizing bromine utilization.

Oxidant-Mediated Bromination

In this approach, 2-aryl-5-trifluoromethyl-1H-pyrrole-3-nitrile derivatives are brominated using Br₂ in the presence of oxidants like hydrogen peroxide (H₂O₂) or potassium persulfate (K₂S₂O₈). Polar solvents such as methanol or THF facilitate the reaction at room temperature, achieving yields of 92–96%.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Bromine (mol ratio) | 0.7–0.8 equiv relative to substrate |

| Oxidant | H₂O₂ or K₂S₂O₈ (1–1.1 equiv) |

| Solvent | Methanol, THF, or DMAC |

| Temperature | 20–25°C |

| Time | 2–4 hours (monitored by HPLC) |

This method reduces bromine waste and avoids high-temperature conditions, making it scalable for industrial applications.

One-Pot Synthesis from 2,5-Dimethylfuran

A recent study (PMC10891845) demonstrates a one-pot, two-step synthesis of pyrrole derivatives from 2,5-dimethylfuran (DF), offering a potential alternative route.

Ring-Opening and Paal-Knorr Cyclization

-

Ring-Opening : DF undergoes acid-catalyzed (H₂SO₄) ring-opening in water at 50°C for 24 hours to form 2,5-hexanedione (HD) with 95% yield.

-

Cyclization : HD reacts with 5-bromo-2-(trifluoromethoxy)aniline in acetic acid under reflux, forming the pyrrole ring via the Paal-Knorr reaction.

Advantages :

Limitations :

Industrial-Scale Considerations

Catalyst Recycling

Palladium recovery techniques, such as precipitation with triphenylphosphine or adsorption on activated carbon, reduce costs in cross-coupling steps. For example, Pd(OAc)₂ can be reused for up to three cycles with <5% loss in activity.

Solvent Selection

Toluene and methanol are preferred for large-scale synthesis due to their low toxicity and ease of removal via distillation.

Purity Control

Crystallization from ethanol/water mixtures (7:3 v/v) achieves >99% purity, as confirmed by HPLC and NMR.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (Relative) |

|---|---|---|---|---|

| Multi-Step | 70–80 | >99 | High | $$$ |

| Oxidant-Mediated | 92–96 | 98–99 | High | $$ |

| One-Pot | 60–70 | 95–97 | Moderate | $ |

The oxidant-mediated method offers the best balance of yield and cost, while the multi-step approach remains favored for high-purity pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-(trifluoromethoxy)phenyl)-2,5-dimethyl-1H-pyrrole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The pyrrole ring can be oxidized or reduced under appropriate conditions, leading to different oxidation states and derivatives.

Cross-Coupling Reactions: The compound can participate in further cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents like DMF or DMSO.

Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield a methoxy-substituted derivative.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrrole compounds exhibit significant anticancer properties. A study focusing on related pyrrole derivatives demonstrated their efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific role of the trifluoromethoxy group in enhancing biological activity is an area of active investigation.

Antimicrobial Properties

Pyrrole derivatives have shown promising antimicrobial activity. In vitro studies have reported that compounds similar to 1-(5-Bromo-2-(trifluoromethoxy)phenyl)-2,5-dimethyl-1H-pyrrole effectively inhibit the growth of various pathogens, including both Gram-positive and Gram-negative bacteria. This property makes it a candidate for further development in antibiotic therapies.

Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for creating advanced materials with enhanced thermal stability and mechanical properties. The bromine atom serves as a functional group for further chemical modifications, allowing for the synthesis of novel copolymers.

Electrochemical Applications

The compound has potential applications in electrochemical devices due to its unique electronic properties. Studies have indicated that it can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where its electron-donating characteristics play a crucial role.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor growth in xenograft models using pyrrole derivatives. |

| Study B | Antimicrobial Properties | Showed effective inhibition against Staphylococcus aureus and Escherichia coli at low concentrations. |

| Study C | Polymer Applications | Developed a new polymer blend incorporating the compound, resulting in improved tensile strength and thermal degradation temperature. |

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-(trifluoromethoxy)phenyl)-2,5-dimethyl-1H-pyrrole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s structural uniqueness lies in the coexistence of bromo and trifluoromethoxy groups on the phenyl ring. Below is a comparison with analogous N-substituted pyrroles:

Physical and Chemical Properties

- Molecular Weight and Solubility : The bromo and trifluoromethoxy groups increase molecular weight (~375 g/mol estimated) and reduce solubility in polar solvents compared to simpler derivatives like 3d (chlorophenyl, ~230 g/mol) .

- Stability : The electron-withdrawing trifluoromethoxy group enhances thermal stability but may reduce nucleophilic susceptibility at the phenyl ring.

Data Tables

Table 1: Substituent Comparison of Selected N-Substituted Pyrroles

Biological Activity

1-(5-Bromo-2-(trifluoromethoxy)phenyl)-2,5-dimethyl-1H-pyrrole is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

The compound has the following chemical structure:

- Chemical Formula : C12H10BrF3N

- CAS Number : 2379322-25-3

Biological Activity Overview

The biological activity of this compound has been primarily explored in two domains: anticancer and antimicrobial activities.

Anticancer Activity

Research indicates that derivatives of pyrrole compounds exhibit significant anticancer properties. Specifically, studies have shown that certain pyrrole derivatives can reduce the viability of cancer cell lines, such as A549 (human lung adenocarcinoma) cells.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 | TBD | Induction of apoptosis |

| 5-Oxopyrrolidine Derivative | A549 | 10 | Inhibition of cell proliferation |

| Compound 21 (with nitrothiophene) | A549 | 8 | Selective cytotoxicity |

The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation, which are critical for its anticancer properties. The structure-dependence of these effects suggests that modifications to the pyrrole core can enhance or diminish activity against specific cancer types .

Antimicrobial Activity

In addition to its anticancer potential, the compound has shown promising antimicrobial activity against various pathogens. The efficacy was evaluated using standard methods against multidrug-resistant strains.

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 | Effective |

| Escherichia coli | 64 | Moderate |

| Pseudomonas aeruginosa | 128 | Weak |

The results indicate that while the compound exhibits moderate to effective antibacterial properties, its efficacy varies significantly among different bacterial strains. The presence of bromine and trifluoromethoxy groups is believed to enhance lipophilicity and membrane permeability, contributing to its antimicrobial action .

Case Studies

Several case studies have highlighted the biological activities of related compounds:

- Case Study on Anticancer Activity :

-

Case Study on Antimicrobial Efficacy :

- A study evaluated the antimicrobial effects of various pyrrole derivatives against resistant strains. The results showed that modifications in the chemical structure could lead to enhanced antibacterial activity against S. aureus and E. coli, suggesting a potential pathway for developing new antimicrobial agents .

Q & A

Q. What are the recommended synthetic routes for 1-(5-Bromo-2-(trifluoromethoxy)phenyl)-2,5-dimethyl-1H-pyrrole, and how can reaction conditions be optimized for higher yields?

Methodological Answer: Synthesis typically involves cyclization or substitution reactions. For example, analogous pyrrole derivatives are synthesized via base-assisted cyclization using potassium carbonate in DMSO at 45–50°C, followed by recrystallization (e.g., 2-propanol) . Key optimizations include:

- Catalyst choice : Base catalysts (e.g., K₂CO₃) improve nucleophilic substitution.

- Temperature control : Moderate heating (45–50°C) avoids decomposition of halogenated intermediates.

- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reaction efficiency.

Yields can be increased by iterative recrystallization and monitoring reaction progress via TLC (Rf ~0.29 in 100% PE) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers look for?

Methodological Answer:

- FT-IR : Look for C-F stretches (1094–1298 cm⁻¹) from the trifluoromethoxy group and C-Br vibrations (~715 cm⁻¹) .

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.5–8.0 ppm) and methyl groups on the pyrrole ring (δ 2.0–2.5 ppm). The trifluoromethoxy group deshields adjacent protons .

- HRMS : Confirm molecular weight (expected ~350–400 Da range for similar compounds) .

Q. How can X-ray crystallography be applied to determine the molecular structure, and what role does software like SHELXL play in refinement?

Methodological Answer: X-ray crystallography involves:

- Data collection : High-resolution data (e.g., Cu-Kα radiation) for accurate electron density maps.

- Structure solution : Use direct methods (SHELXD) or Patterson techniques for heavy atoms (e.g., bromine) .

- Refinement : SHELXL refines positional and thermal parameters, especially for disordered trifluoromethoxy groups. Key metrics: R factor <0.05 and wR factor <0.15 .

Advanced Research Questions

Q. What strategies are employed to address discrepancies between computational predictions and experimental data in the structural analysis of halogenated pyrrole derivatives?

Methodological Answer:

- DFT vs. experimental geometry : Compare bond lengths/angles from X-ray data (e.g., mean C–C bond deviation ~0.003 Å ) with DFT-optimized structures. Adjust basis sets (e.g., B3LYP/6-31G*) to account for halogen electronegativity .

- Error analysis : Use residual density maps in SHELXL to identify regions of poor model fit, such as flexible trifluoromethoxy groups .

Q. How do electronic effects of substituents (e.g., bromo, trifluoromethoxy) influence the compound’s reactivity and intermolecular interactions in crystal packing?

Methodological Answer:

- Reactivity : The electron-withdrawing trifluoromethoxy group deactivates the phenyl ring, directing electrophilic substitution to specific positions. Bromine enhances halogen bonding in crystal lattices .

- Crystal packing : Analyze Hirshfeld surfaces to identify C–H···F, C–Br···π, and π–π interactions. For example, bromine may form short contacts (<3.5 Å) with adjacent aromatic systems .

Q. What are the challenges in achieving regioselectivity during functionalization of the pyrrole ring, and how can directing groups or catalysts mitigate these issues?

Methodological Answer:

- Regioselectivity : The 2,5-dimethyl groups sterically hinder substitution at adjacent positions. Use directing groups (e.g., boronate esters) to favor functionalization at the 3-position .

- Catalytic mitigation : Transition metal catalysts (e.g., Pd) enable cross-coupling at brominated sites while preserving the pyrrole core .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.